REACTION_CXSMILES
|
[Br:1][CH2:2][C:3]([C:5]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[C:8]([OH:14])=[C:7]([O:15]C)[CH:6]=1)=[O:4].B(Br)(Br)Br>C(Cl)Cl>[Br:1][CH2:2][C:3]([C:5]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[C:8]([OH:14])=[C:7]([OH:15])[CH:6]=1)=[O:4]
|
Name
|
2-bromo-4'-hydroxy-3'-methoxy-5'-nitroacetophenone
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])O)OC
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
125.3 g
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at -20° for a further 1 hour and at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition the mixture
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
the residue is treated cautiously with water
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
STIRRING
|
Details
|
stirred at 50° for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling the mixture
|
Type
|
EXTRACTION
|
Details
|
is extracted with ether
|
Type
|
WASH
|
Details
|
the ethereal phase is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |